6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline
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Overview
Description
6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a chloro group at the 6th position, a methyl group at the 4th position, and a sulfanyl group attached to a 4-methylphenyl ring at the 2nd position of the quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative, such as 6-chloro-4-methylquinoline.
Formation of the Sulfanyl Group: The 4-methylphenylsulfanyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 6-chloro-4-methylquinoline with 4-methylbenzenethiol in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 4-Methyl-2-[(4-methylphenyl)sulfanyl]quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used to investigate the biological pathways and mechanisms of action of quinoline derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline-based compounds.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-methylquinoline: Lacks the sulfanyl group, making it less versatile in terms of chemical reactivity.
4-Methyl-2-[(4-methylphenyl)sulfanyl]quinoline: Lacks the chloro group, which may affect its biological activity.
6-Chloro-2-[(4-methylphenyl)sulfanyl]quinoline: Lacks the methyl group at the 4th position, which can influence its chemical properties.
Uniqueness
6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline is unique due to the presence of both the chloro and sulfanyl groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-chloro-4-methyl-2-(4-methylphenyl)sulfanylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNS/c1-11-3-6-14(7-4-11)20-17-9-12(2)15-10-13(18)5-8-16(15)19-17/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXALGKHOYWYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=C(C=C(C=C3)Cl)C(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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